molecular formula C8H9ClN2O B1399564 2-Chloro-4-cyclobutoxypyrimidine CAS No. 1251272-12-4

2-Chloro-4-cyclobutoxypyrimidine

Cat. No.: B1399564
CAS No.: 1251272-12-4
M. Wt: 184.62 g/mol
InChI Key: LMKNSLRUIGDVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-cyclobutoxypyrimidine is an organic compound belonging to the class of pyrimidine derivatives. It has the molecular formula C8H9ClN2O and a molecular weight of 184.63 g/mol . This compound is characterized by the presence of a chloro group at the 2-position and a cyclobutyloxy group at the 4-position of the pyrimidine ring. It is a white to slightly yellow crystalline powder with a melting point of 87-91°C and a boiling point of 350°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-cyclobutoxypyrimidine can be synthesized through various methods. One common approach involves the reaction of 2-chloropyrimidine with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclobutoxypyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-4-(cyclobutyloxy)pyrimidine derivatives .

Properties

IUPAC Name

2-chloro-4-cyclobutyloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-10-5-4-7(11-8)12-6-2-1-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKNSLRUIGDVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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